molecular formula C15H12O6 B023538 Drimiopsin C CAS No. 773850-90-1

Drimiopsin C

Cat. No. B023538
M. Wt: 288.25 g/mol
InChI Key: IMMSZLMLFUYPBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Drimiopsin C often involves complex organic synthesis techniques. For instance, the total synthesis of related compounds involves convergent routes that incorporate stereocenters and butenolide segments through various organic reactions (Marshall & Jiang, 1999). These methods highlight the intricate steps required to assemble complex natural products, which likely applies to Drimiopsin C's synthesis.

Molecular Structure Analysis

The molecular structure of compounds akin to Drimiopsin C is determined through advanced characterization techniques. Computational methods, such as molecular dynamics (MD) simulations and excitation energy calculations, play a critical role in understanding the structural and spectral properties of these compounds (Kamiya et al., 2013). These techniques provide insights into the stability of molecular structures and the effects of mutations or modifications on their properties.

Chemical Reactions and Properties

Chemical reactions involving the functionalization of C-H bonds are pivotal in the synthesis and modification of complex organic molecules. Strategies for direct and selective replacement of C-H bonds with new bonds, such as C-C, C-O, and C-N, represent a significant area of research with broad implications for synthesis (Godula & Sames, 2006). Such transformations are crucial for the construction and modification of molecules like Drimiopsin C.

Physical Properties Analysis

The physical properties of organic compounds are influenced by their molecular structures. Research on similar compounds, referred to as "carbon nanohoops," shows that structural features such as conjugation and macrocyclic architecture can have profound effects on properties like solubility, stability, and reactivity (Jasti et al., 2008). These findings suggest that the physical properties of Drimiopsin C can be similarly influenced by its specific molecular structure.

Scientific Research Applications

  • Plants from the Drimia genus, which includes Drimiopsin C, have been identified to possess a range of biological properties such as antiviral, antibacterial, antioxidant, anti-inflammatory, immunomodulatory, and anticancer activities. These properties make them a valuable source for therapeutic medicine development (Manganyi et al., 2021).

  • Drimia indica, closely related to Drimiopsin C, has shown potential in treating various diseases, particularly microbial infections. This therapeutic potential is attributed to its bioactive constituents, including bufadienolides, flavonoids, and steroids (Aswal et al., 2019).

  • Drimiopsins A-F, which include Drimiopsin C, are new xanthones isolated from South African Drimiopsis maculata. The isolation and characterization of these compounds highlight their potential medicinal applications (Mulholland et al., 2004).

  • In addition to Drimiopsin C, other compounds such as Drimiopsins G-I have been isolated from the fungus Penicillium sp. NH-7-1. These new xanthones have been identified through extensive spectroscopic analyses and single-crystal X-ray diffraction (Yibin et al., 2015).

Safety And Hazards

The specific safety and hazards related to Drimiopsin C are not provided in the retrieved sources. For detailed safety information, it would be necessary to refer to the Material Safety Data Sheet (MSDS) or similar safety documentation .

properties

IUPAC Name

1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-6-3-7(16)4-9-11(6)13(18)12-10(21-9)5-8(17)15(20-2)14(12)19/h3-5,16-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMSZLMLFUYPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drimiopsin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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